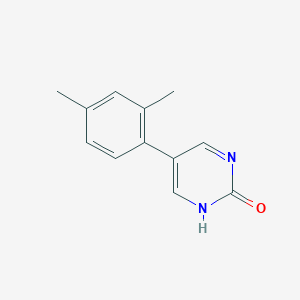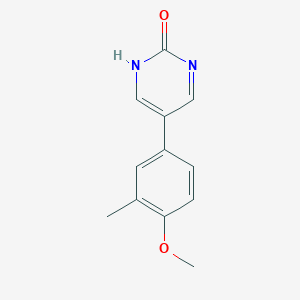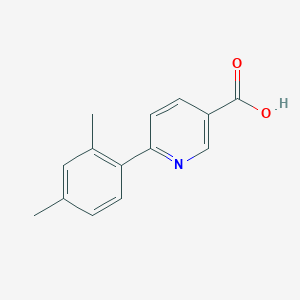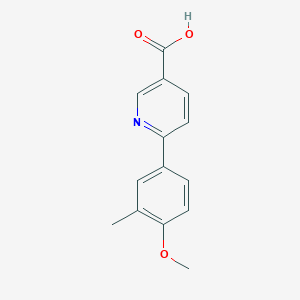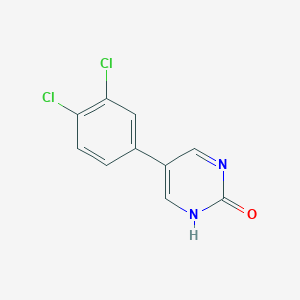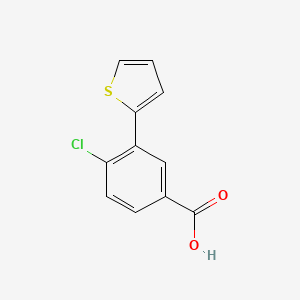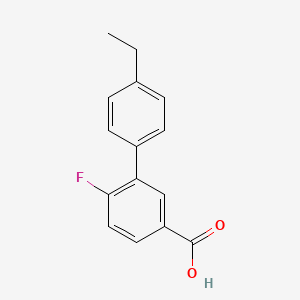
6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95%
描述
6-(2-Methoxy-5-methylphenyl)nicotinic acid (6-MMPNA), also known as MMPNA, is a synthetic compound that has been studied for its potential therapeutic applications. It is a derivative of nicotinic acid, a compound that is found naturally in some foods and used in the production of vitamin B3 (niacin). 6-MMPNA has been studied for its potential to act as an anti-inflammatory agent, a neuroprotective agent, and an anticonvulsant. In addition, it has been investigated for its potential to reduce levels of the neurotransmitter dopamine, which is involved in the regulation of mood and behavior.
作用机制
The exact mechanism of action of 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% is not yet fully understood. However, it is believed to act by inhibiting the action of enzymes that are involved in the synthesis of dopamine. In addition, 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% has been found to increase levels of the neurotransmitter serotonin, which is involved in the regulation of mood and behavior. Furthermore, 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% has been found to reduce levels of the inflammatory cytokines TNF-α and IL-6, which are involved in the inflammatory response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% have been studied in a number of animal models. In mice, 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% has been found to reduce levels of the neurotransmitter dopamine, which is involved in the regulation of mood and behavior. In addition, 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% has been found to reduce levels of the inflammatory cytokines TNF-α and IL-6, which are involved in the inflammatory response. In rats, 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% has been found to reduce levels of the neurotransmitter serotonin, which is involved in the regulation of mood and behavior. In addition, 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% has been found to reduce levels of the inflammatory cytokines TNF-α and IL-6, which are involved in the inflammatory response.
实验室实验的优点和局限性
The advantages of using 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% for laboratory experiments include its low cost, ease of synthesis, and availability. In addition, 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% has been found to have a wide range of potential therapeutic applications, making it a useful compound for research. However, there are some limitations to using 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% for laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on humans have not been extensively studied.
未来方向
For research include further investigation into its mechanism of action and its effects on humans. In addition, further research into the potential anti-inflammatory and neuroprotective effects of 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% could lead to the development of new therapeutic strategies. Furthermore, further investigation into the potential of 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% to reduce symptoms of depression, anxiety, and schizophrenia could lead to new treatments for these conditions. Finally, further research into the potential of 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% to reduce inflammation in the brain, and to protect neurons from damage caused by oxidative stress could lead to the development of new treatments for neurological disorders.
合成方法
6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% can be synthesized by a multi-step process that involves the reaction of nicotinic acid with anhydrous dimethylformamide (DMF) and 5-methylphenol. The reaction is catalyzed by anhydrous zinc chloride and proceeds in two steps. The first step involves the formation of the intermediate, 2-methoxy-5-methylphenylnicotinic acid. The second step involves the conversion of this intermediate to 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95%. The reaction is carried out at room temperature and is complete within 2 hours.
科学研究应用
6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% has been studied for its potential therapeutic applications in a variety of conditions. In particular, it has been studied for its potential to act as an anti-inflammatory agent, a neuroprotective agent, and an anticonvulsant. In addition, 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% has been investigated for its potential to reduce levels of the neurotransmitter dopamine, which is involved in the regulation of mood and behavior. 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% has also been studied for its potential to reduce symptoms of depression, anxiety, and schizophrenia. In addition, it has been investigated for its potential to reduce inflammation in the brain, and to protect neurons from damage caused by oxidative stress.
属性
IUPAC Name |
6-(2-methoxy-5-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-3-6-13(18-2)11(7-9)12-5-4-10(8-15-12)14(16)17/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSFJCGZKULAIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680861 | |
| Record name | 6-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methoxy-5-methylphenyl)nicotinic acid | |
CAS RN |
1255637-27-4 | |
| Record name | 6-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



